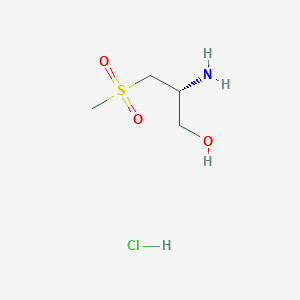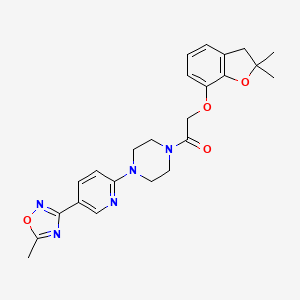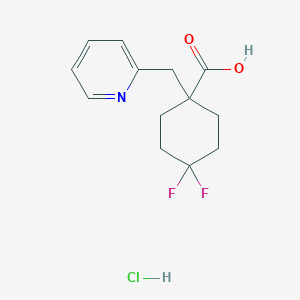![molecular formula C15H16N2O2 B2422830 N-(2,4-dimethylphenyl)-N'-[2-(2-furyl)vinyl]urea CAS No. 1164507-68-9](/img/structure/B2422830.png)
N-(2,4-dimethylphenyl)-N'-[2-(2-furyl)vinyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,4-dimethylphenyl)-N'-[2-(2-furyl)vinyl]urea, also known as DMFU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMFU is a urea derivative that has a unique molecular structure, making it an attractive candidate for research in drug discovery, biological studies, and material science. In
Scientific Research Applications
Anion Coordination Chemistry : N-(2,4-dimethylphenyl)-N'-[2-(2-furyl)vinyl]urea is used in the study of anion coordination chemistry. It reacts with inorganic oxo-acids like perchloric, nitric, or sulfuric acid to form adducts displaying a variety of hydrogen bond motifs. This has implications for understanding the solid-state structures of anion complexes (Wu et al., 2007).
Synthesis of N-Nitro-N,N′-diphenyl Urea : This compound is involved in the synthesis of N'-(3,5-dimethylphenyl)-N-nitro-N-(2,4,6-trichlorophenyl)urea, highlighting its role in the development of novel organic compounds. The synthesis conditions and the structure of the products have been explored (Chang-shui, 2008).
Thermally Reversible Cross-Linking in Vinyl Polymers : The compound is used in the context of thermally reversible cross-linking reactions in vinyl polymers. This has applications in the development of materials that can change properties in response to temperature changes (Chang et al., 2001).
Photoluminescence and Excimer Emission in Polymers : It contributes to the study of photoluminescence and excimer emission in light-emitting polymers. This research is crucial for the development of new materials for optoelectronic applications (Fehervari et al., 2003).
Study of Molecular Structure and Computational Analysis : This compound is the focus of studies involving molecular structure and computational analysis, which are important for understanding its chemical behavior and potential applications in various fields (Karakurt et al., 2016).
properties
IUPAC Name |
1-(2,4-dimethylphenyl)-3-[(E)-2-(furan-2-yl)ethenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-11-5-6-14(12(2)10-11)17-15(18)16-8-7-13-4-3-9-19-13/h3-10H,1-2H3,(H2,16,17,18)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTRZUMTUWPKFW-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NC=CC2=CC=CO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC(=O)N/C=C/C2=CC=CO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-5-nitrobenzamide](/img/structure/B2422747.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide](/img/structure/B2422749.png)
![O-[2-(dimethylamino)ethyl]hydroxylamine dihydrochloride](/img/structure/B2422750.png)
![4-chlorobenzyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate](/img/structure/B2422753.png)

![benzyl N-[1-(aminomethyl)cyclohexyl]carbamate](/img/structure/B2422760.png)


![2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-chlorophenyl)acetamide](/img/structure/B2422764.png)

![2-chloro-N-[5-(morpholine-4-sulfonyl)-2-(propan-2-yloxy)phenyl]acetamide](/img/structure/B2422766.png)
![2-(2-furyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B2422769.png)
![2-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2422770.png)